2-(2-Thiazol-5-yl-benzoimidazol-1-yl)-N-(3,4,5-trimethoxy-phenyl)-acetamide
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Overview
Description
2-(2-Thiazol-5-yl-benzoimidazol-1-yl)-N-(3,4,5-trimethoxy-phenyl)-acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, a benzimidazole moiety, and a trimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thiazol-5-yl-benzoimidazol-1-yl)-N-(3,4,5-trimethoxy-phenyl)-acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Benzimidazole Formation: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative.
Coupling Reactions: The thiazole and benzimidazole rings are then coupled using appropriate reagents and conditions.
Introduction of the Trimethoxyphenyl Group: This step involves the attachment of the trimethoxyphenyl group to the acetamide backbone through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or benzimidazole rings.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiazole and benzimidazole rings are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Similar compounds have shown potential as antimicrobial agents.
Medicine
Drug Development: The compound could be a lead molecule for the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: Potential use as anti-inflammatory, anticancer, or antiviral agents.
Industry
Agriculture: Possible applications as pesticides or herbicides.
Chemical Manufacturing: Used as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Thiazol-5-yl-benzoimidazol-1-yl)-N-(3,4,5-trimethoxy-phenyl)-acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Thiazol-5-yl-benzoimidazol-1-yl)-N-phenylacetamide: Lacks the trimethoxyphenyl group.
2-(2-Thiazol-5-yl-benzoimidazol-1-yl)-N-(3,4-dimethoxy-phenyl)-acetamide: Similar structure with fewer methoxy groups.
Uniqueness
The presence of the trimethoxyphenyl group in 2-(2-Thiazol-5-yl-benzoimidazol-1-yl)-N-(3,4,5-trimethoxy-phenyl)-acetamide may confer unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and potentially improved pharmacokinetic profiles.
Properties
IUPAC Name |
2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-27-16-8-13(9-17(28-2)20(16)29-3)23-19(26)11-25-15-7-5-4-6-14(15)24-21(25)18-10-22-12-30-18/h4-10,12H,11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULGDJWIDAUQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C3=CC=CC=C3N=C2C4=CN=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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